Angulatin A
Description
Overview of Dihydroagarofuran (B1235886) Sesquiterpenoids in Natural Product Chemistry
Dihydro-β-agarofuran sesquiterpenoids are a large and structurally varied class of natural products. rsc.org These compounds are primarily isolated from plants belonging to the Celastraceae family, but have also been found in species of Hippocrateaceae and Lamiaceae. rsc.orgresearchgate.net Their characteristic chemical structure is a tricyclic skeleton known as 5,11-epoxy-5β,10α-eudesman-4-(14)-ene, which consists of a trans-decalin and a tetrahydrofuran (B95107) ring system. rsc.orgnih.gov
This class of sesquiterpenes has garnered significant interest from researchers due to a wide array of promising biological activities. nih.gov The diverse bioactivities and complex molecular structures of dihydro-β-agarofuran sesquiterpenoids make them a subject of considerable attention in the fields of synthetic organic and medicinal chemistry. nih.govresearchgate.net
Table 1: Reported Biological Activities of Dihydroagarofuran Sesquiterpenoids
| Biological Activity | Description |
|---|---|
| Insecticidal/Antifeedant | Disrupts feeding and growth in various insect species. rsc.org |
| Cytotoxicity/Antitumor | Shows the ability to kill cancer cells or inhibit tumor growth. rsc.orgresearchgate.net |
| Multidrug Resistance (MDR) Reversal | Can reverse the resistance of cancer cells to chemotherapy drugs. rsc.org |
| Anti-HIV Activity | Exhibits inhibitory effects against the human immunodeficiency virus. researchgate.net |
| Immunosuppressive | Possesses the ability to suppress the immune response. researchgate.net |
| Anti-inflammatory | Shows potential in reducing inflammation. researchgate.net |
Historical Context of Celangulin V Discovery
Celangulin V was isolated from the root bark of the Chinese bittersweet, Celastrus angulatus Maxim. researchgate.netmdpi.commdpi.com This plant is widely distributed in the mountainous regions of southwest China and has a long history of use in traditional Chinese folk practices for pest control. researchgate.net The root bark extract has been commercially registered and utilized as an insecticide in China. mdpi.com
Systematic scientific investigation into the insecticidal components of Celastrus angulatus led to the isolation and characterization of a series of sesquiterpene polyesters, all sharing the dihydro-β-agarofuran skeleton. mdpi.com Among these, Celangulin V was identified as a major and highly efficient insecticidal constituent of the plant. researchgate.netmdpi.com
Significance of Celangulin V as a Research Focus in Bioactive Natural Products
Celangulin V is a significant subject of research primarily due to its potent insecticidal properties and unique mechanism of action. nih.govacs.org It has demonstrated high efficacy against several major agricultural pests, including Mythimna separata (the armyworm). researchgate.net The mode of action of Celangulin V is distinct from many conventional neurotoxic pesticides; it targets the digestive system of insects. mdpi.comacs.org
Specifically, research has identified the V-ATPase H subunit in the midgut cells of lepidopteran larvae as the putative target protein for Celangulin V. researchgate.netmdpi.com This unique target is valuable in pesticide research and development because it may help circumvent cross-resistance issues seen with other insecticides. researchgate.net
The compound serves as a novel botanical insecticide and a lead structure for the development of new, semi-synthetic "green" insecticides. nih.govnih.gov However, its complex polyol ester structure presents challenges for large-scale synthesis and broader agricultural application. nih.govacs.org Consequently, a significant area of research is focused on the structural simplification and modification of the Celangulin V molecule to create new analogues with simpler structures and enhanced biological activities. nih.gov
Table 2: Research Findings on Celangulin V and Its Derivatives
| Research Area | Key Findings |
|---|---|
| Target Identification | The V-ATPase H subunit in the insect midgut has been validated as the target binding protein. mdpi.com |
| Mode of Action | Celangulin V inhibits V-ATPase in the apical membrane of midgut cells, affecting intracellular pH, homeostasis, and nutrient transport. mdpi.com |
| Structural Modification | Synthesis of ether and ester derivatives has shown that substitutions at the C-6 position are crucial for insecticidal activity. nih.govresearchgate.net |
| Activity Enhancement | Some synthetic derivatives have exhibited significantly greater stomach toxicity against M. separata than the original Celangulin V compound. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,4S,5R,6S,7S,8S,9S,12R)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O13/c1-17(2)28(38)42-16-33-26(44-20(6)36)22(43-19(5)35)15-32(9,41)34(33)25(37)23(31(7,8)47-34)24(45-29(39)18(3)4)27(33)46-30(40)21-13-11-10-12-14-21/h10-14,17-18,22-27,37,41H,15-16H2,1-9H3/t22-,23+,24-,25+,26-,27+,32-,33-,34?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHJPPZGVANYSD-CHDNDZPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@](C13[C@@H]([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930682 | |
| Record name | 6,7-Bis(acetyloxy)-9,10-dihydroxy-2,2,9-trimethyl-4-[(2-methylpropanoyl)oxy]-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepin-5-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139979-81-0 | |
| Record name | Angulatin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139979810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Bis(acetyloxy)-9,10-dihydroxy-2,2,9-trimethyl-4-[(2-methylpropanoyl)oxy]-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepin-5-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Origin and Ethnobotanical Context
Plant Source Identification: Celastrus angulatus Maxim
Celastrus angulatus Maxim belongs to the Celastraceae family researchgate.netoup.comkew.orgresearchgate.netnih.govnih.gov. Commonly known as Chinese bittersweet, this plant is a deciduous climbing shrub kew.orgnih.govtheferns.infopfaf.org. Celangulin V is one of the primary active insecticidal components isolated from this species, specifically found in its root bark researchgate.netoup.comnih.govnih.govmdpi.com. Chemically, Celangulin V is classified as a β-dihydroagarofuran sesquiterpene polyol ester, characterized by a β-dihydroagarofuran skeleton and possessing seven hydroxyl groups researchgate.netoup.comnih.govnih.govmdpi.comresearchgate.net. It is also known by the synonym Angulatin A medchemexpress.com.
Geographic Distribution and Habitat of Celastrus angulatus Maxim
The native range of Celastrus angulatus Maxim is primarily located in Central and Southern China, as well as other parts of Eastern Asia, including Northern, Western, and Central China kew.orgpfaf.org. The plant thrives in mountainous thickets and slopes, typically found at elevations between 1000 and 2500 meters pfaf.org. It grows predominantly within the temperate biome kew.org and prefers moist soil conditions, though it can tolerate a range of light exposures from full shade to no shade pfaf.org.
Traditional Uses and Early Observations of Bioactivity
Celastrus angulatus Maxim has a long-standing history of use in traditional medicine and pest control. In China, its root bark has been traditionally employed as a method to protect vegetables from insect damage researchgate.netresearchgate.netfao.org. The plant itself is recognized in folk medicine for its efficacy in combating harmful insects and for its heat-clearing properties researchgate.net.
Early observations highlighted the significant insecticidal potential of Celastrus angulatus Maxim and its derived compounds, including Celangulin V researchgate.netoup.comnih.govmdpi.com. Celangulin V has been identified as a potent antifeedant and stomach poison, particularly effective against lepidopteran pests such as the oriental armyworm (Mythimna separata) researchgate.netoup.comnih.govmdpi.comfao.org. Research indicates that these compounds primarily exert their effects by targeting the digestive system of insects researchgate.net. Specific mechanisms observed include the inhibition of V-ATPase subunits in midgut cells nih.gov and the disruption of Na+/K+-ATPase activity in insect brains oup.com. The efficacy of Celangulin V led to the registration and commercialization of Celastrus angulatus root bark extract as an insecticide in China mdpi.com.
Table 1: Key Compounds Isolated from Celastrus angulatus Maxim
| Compound Name | Chemical Class | Primary Observed Activity | Source Part |
| Celangulin V | Sesquiterpene polyol ester | Insecticidal, Antifeedant | Root bark |
| This compound | Sesquiterpene polyol ester | Insecticidal, Antifeedant | Root bark |
| Celangulin IV | Sesquiterpene polyol ester | Insecticidal | Root bark |
| Angulatins K-N | Sesquiterpene polyol esters | Various bioactivities | Root bark |
Table 2: Traditional Uses of Celastrus angulatus Maxim
| Traditional Use Category | Specific Application | Region of Use | Source Material |
| Pest Control | Protecting vegetables from insects | China | Root bark |
| Folk Medicine | Killing harmful insects, treating furuncles, removing heat | China | Root, bark, leaves |
| Insecticide | Commercialized insecticide product | China | Root bark extract |
Compound Names Mentioned:
Celangulin V
this compound
Celangulin IV
Angulatins K-N
Isolation and Purification Methodologies of Celangulin V
Extraction Techniques from Plant Tissues
The initial step in obtaining Celangulin V involves extracting it from the plant material. Research indicates that both the root bark and leaves of Celastrus angulatus serve as sources for Celangulin V, with the root bark generally yielding higher concentrations nih.govnih.govtcmsp-e.com. The extraction is commonly performed using organic solvents, with methanol (B129727) being a frequently employed solvent due to its efficacy in dissolving polar and semi-polar compounds like Celangulin V nih.govtcmsp-e.comresearchgate.net.
The process typically involves drying and pulverizing the plant material (root bark or leaves) to increase the surface area for extraction. This powdered material is then subjected to extraction, often through refluxing with methanol for several hours. Multiple extraction cycles are usually performed to maximize the recovery of the target compounds. The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract, which serves as the starting material for subsequent purification steps nih.govtcmsp-e.com.
Chromatographic Separation Strategies
Following the initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating Celangulin V from this mixture. These techniques exploit differences in the physical and chemical properties of the compounds, such as polarity, hydrophobicity, and size, to achieve separation.
Macroporous Resin Column Chromatography
Macroporous resin column chromatography is frequently utilized as an initial purification step to remove a significant portion of impurities and concentrate the desired compounds. Resins such as D101 or HP-20 are commonly employed nih.govtcmsp-e.comresearchgate.netgoogle.com. The crude extract, dissolved in an appropriate solvent (often methanol or a methanol-water mixture), is loaded onto the macroporous resin column. Elution is typically carried out using a gradient of methanol and water, starting with a higher proportion of water and gradually increasing the methanol concentration. This gradient elutes compounds based on their polarity, with less polar compounds eluting first and more polar compounds, including Celangulin V, retained longer and eluted with higher methanol concentrations nih.govtcmsp-e.com. The fractions collected from this step are monitored for their composition and bioactivity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique used for the final purification of Celangulin V. This method separates compounds based on their hydrophobicity, employing a non-polar stationary phase (commonly C18 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol phenomenex.comspringernature.com. The separation is achieved by exploiting the differential partitioning of analytes between the stationary and mobile phases. Compounds with higher hydrophobicity interact more strongly with the non-polar stationary phase and are retained longer, eluting as the organic solvent concentration in the mobile phase increases (gradient elution) phenomenex.comspringernature.com. RP-HPLC allows for the resolution of closely related compounds, enabling the isolation of highly pure Celangulin V. Purity is often confirmed to be over 95% by HPLC analysis oup.com.
Bioassay-Guided Fractionation Approaches
The isolation of Celangulin V is often guided by its significant insecticidal activity, particularly against pests like Mythimna separata (oriental armyworm) nih.govtandfonline.comnih.govresearchgate.netmdpi.comresearchgate.net. Bioassay-guided fractionation involves testing the biological activity of fractions obtained at each stage of the purification process. As the crude extract or fractions are subjected to chromatographic separation, their insecticidal potency is evaluated. Fractions exhibiting high activity are selected for further purification, while inactive fractions are discarded. This approach ensures that the purification efforts are focused on isolating the most active compounds.
The insecticidal activity is typically quantified using metrics such as the KD50 value (the dose required to knock down 50% of the test insect population). By monitoring these values throughout the isolation process, researchers can effectively track and isolate Celangulin V and related bioactive sesquiterpene polyol esters.
Structural Elucidation Methodologies of Celangulin V
Spectroscopic Analysis Techniques
Spectroscopic methods form the cornerstone of the structural elucidation of Celangulin V. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its functional groups, molecular weight, and the precise arrangement of its atoms. The combined data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive structural portrait of the compound. nih.govtandfonline.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of Celangulin V. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) experiments are employed to establish the carbon framework and the relative stereochemistry of the molecule. acs.orgacs.org
¹H-NMR spectra provide information about the proton environments within the molecule. For instance, in derivatives of Celangulin V, specific signals can be assigned to protons attached to carbon atoms bearing secondary ester groups, as well as to methyl groups. nih.gov For example, studies on closely related β-dihydroagarofuran sesquiterpenes show characteristic signals for protons on carbons bearing ester groups and for various methyl groups. mdpi.com
¹³C-NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and type of carbon atoms (methyl, methylene, methine, and quaternary carbons). mdpi.com The spectra of Celangulin V and its analogues show characteristic chemical shifts for the ester carbonyl carbons and the carbons of the core sesquiterpene skeleton. nih.govresearchgate.net The chemical shifts of the β-dihydroagarofuran skeleton's carbon atoms fall within specific ranges, aiding in the identification of this core structure. google.com For example, signals for the A and B alicyclic rings and the C-11, C-12, C-13, C-14, and C-15 carbons are found in predictable regions of the spectrum. google.com
The structures of Celangulin V and its derivatives are typically confirmed using Bruker FT-NMR spectrometers, often at frequencies of 400 MHz, 500 MHz, or higher, with deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. nih.govresearchgate.netnih.gov
Table 1: Representative ¹³C-NMR Spectral Data for the β-Dihydroagarofuran Skeleton of Celangulin Analogs This table presents typical chemical shift ranges observed for the core skeleton in Celangulin-type compounds, as specific data for the parent Celangulin V is often presented in the context of its derivatives.
| Carbon Position | Chemical Shift (δ) Range (ppm) | Carbon Type |
| C-1 | 74.9 - 75.5 | CH |
| C-2 | 66.9 - 68.1 | CH |
| C-4 | 69.7 - 72.2 | C |
| C-5 | 91.3 - 91.7 | C |
| C-6 | 75.0 - 77.0 | CH |
| C-8 | 73.3 - 74.7 | CH |
| C-9 | 70.6 - 72.6 | CH |
| C-10 | 50.1 - 54.5 | C |
| C-11 | 82.5 - 84.6 | C |
| C-12 | 29.3 - 30.1 | CH₃ |
| C-13 | 25.4 - 26.4 | CH₃ |
| C-14 | 24.1 - 24.6 | CH₃ |
| C-15 | 60.0 - 66.0 | CH₂ |
Source: Data compiled from spectral analyses of β-dihydroagarofuran sesquiterpene polyolesters. google.com
Mass spectrometry is crucial for determining the molecular weight and elemental formula of Celangulin V. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used to obtain precise mass measurements. tandfonline.comacs.org This technique provides the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy. For Celangulin V, the molecular formula has been established through this method. One study reported the [M+NH₄]⁺ ion at a measured m/z of 680.3270, which corresponds to a calculated value of 680.3282 for the formula C₃₄H₄₆O₁₃. researchgate.net Such analyses are often performed on instruments like the APEX II 49e (ESI) or Thermo LCQ Fleet. researchgate.netnih.gov
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the Celangulin V molecule. The IR spectrum shows characteristic absorption bands that confirm the presence of specific structural features. For Celangulin V and its derivatives, the spectra consistently show strong absorption bands indicative of ester carbonyl groups, typically in the range of 1711-1741 cm⁻¹. mdpi.comresearchgate.net Additionally, a broad absorption band corresponding to the hydroxyl (-OH) group is observed, usually around 3510-3552 cm⁻¹. mdpi.comresearchgate.netmdpi.com These spectra are often measured on instruments like the Nicolet FT-IR-20SX using a potassium bromide (KBr) disk. nih.govmdpi.com
Confirmation of Sesquiterpene Polyol Ester Skeleton
The collective data from the aforementioned analytical methods confirms that Celangulin V is a sesquiterpene polyol ester. acs.org Specifically, it possesses a β-dihydroagarofuran core. nih.govtandfonline.commdpi.com This structural class is common in plants of the Celastraceae family. mdpi.com The sesquiterpenoid skeleton consists of a 5,11-epoxy-5α,10β-eudesmane framework, which features two fused six-membered rings (A and B) and a tetrahydrofuran (B95107) ring (C). tcmsp-e.com The identification of this core, along with the characterization of the various ester groups (such as acetate, benzoate, and isobutanoate) attached to the polyol framework through NMR and MS, completes the structural elucidation of Celangulin V. researchgate.netmdpi.com
Biosynthesis of Celangulin V
General Pathway of Sesquiterpene Biosynthesis
The foundational steps for the biosynthesis of Celangulin V are shared with all other sesquiterpenes. This general pathway establishes the essential 15-carbon precursor molecule.
The universal building blocks for all isoprenoids, including sesquiterpenes, are the five-carbon isomers Isopentenyl Diphosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP). wikipedia.orgwikipedia.org In plants, these precursors are synthesized through two distinct pathways located in different cellular compartments. nih.gov
The Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway begins with acetyl-CoA. wikipedia.orgresearchgate.net Through a series of enzymatic reactions involving key enzymes like HMG-CoA reductase, mevalonic acid is formed and subsequently converted into IPP. wikipedia.org
The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, the MEP pathway uses pyruvate and glyceraldehyde-3-phosphate as initial substrates. wikipedia.orgresearchgate.net This pathway is an alternative route to produce IPP and DMAPP. wikipedia.org
While sesquiterpene biosynthesis traditionally utilizes IPP and DMAPP from the cytosolic MVA pathway, there is evidence of "crosstalk" between the two pathways, allowing for the exchange of precursors. nih.govresearchgate.net The enzyme isopentenyl pyrophosphate isomerase interconverts IPP and its more electrophilic isomer, DMAPP, making both available for the subsequent steps. wikipedia.orgreactome.org
The direct precursor to all sesquiterpenes is the 15-carbon molecule, Farnesyl Pyrophosphate (FPP). wikipedia.orgwikipedia.org FPP is synthesized through the sequential head-to-tail condensation of IPP and DMAPP units. This process is catalyzed by Farnesyl Pyrophosphate Synthase (FPS), a key enzyme in the isoprenoid pathway. nih.govnih.gov
The synthesis occurs in two main steps:
One molecule of DMAPP is condensed with one molecule of IPP to form the 10-carbon intermediate, Geranyl Pyrophosphate (GPP). nih.govdoccheck.com
The GPP molecule is then condensed with another molecule of IPP to yield the final 15-carbon FPP. nih.govnih.gov
FPP stands at a critical branch point in isoprenoid metabolism, capable of being directed towards the synthesis of various compounds, including sesquiterpenes, sterols, and carotenoids. wikipedia.orgnih.gov
The immense structural diversity of sesquiterpenes arises from the cyclization of the linear FPP precursor. nih.gov This complex reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs), or more specifically, sesquiterpene synthases (STSs). nih.govnih.gov
The process begins with the ionization of FPP, where the diphosphate group is cleaved, forming a farnesyl carbocation. nih.gov This highly reactive intermediate can then undergo a cascade of intramolecular electrophilic attacks, rearrangements, and cyclizations. nih.govhebmu.edu.cn Depending on the specific folding of the FPP substrate within the enzyme's active site, a wide variety of cyclic carbon skeletons can be produced. mdpi.com These cyclization reactions can form single or multiple rings, leading to the vast array of sesquiterpene backbones, which serve as the foundational structure for molecules like Celangulin V. wikipedia.orgnih.gov
Post-Modification Mechanisms in Celangulin V Biosynthesis
Following the formation of the basic sesquiterpene carbon skeleton, a series of tailoring reactions are required to produce the final, highly functionalized Celangulin V molecule. These post-modification steps are crucial for the compound's biological activity and involve enzymes that add specific functional groups.
Cytochrome P450 monooxygenases (CYPs or P450s) are a large and versatile family of heme-containing enzymes that play a critical role in the diversification of terpenoids. nih.govresearchgate.net They are primarily responsible for catalyzing regio- and stereoselective oxidation reactions, such as hydroxylation, epoxidation, and C-C bond formation or cleavage. researchgate.netpreprints.org
In the biosynthesis of Celangulin V, P450 enzymes are believed to be responsible for the extensive oxidation of the initial sesquiterpene skeleton. researchgate.netresearchgate.net Research on Celastrus angulatus has identified several P450 genes, including those from the CYP71 clan, that are putatively involved in the biosynthesis of Celangulin V. researchgate.netresearchgate.net These enzymes introduce hydroxyl groups (-OH) and other oxygen-containing functionalities at specific positions on the carbon ring, which are characteristic features of the Celangulin V structure. researchgate.net This functionalization is a key step that prepares the molecule for subsequent modifications.
The final steps in the biosynthesis of Celangulin V involve the esterification of the hydroxyl groups introduced by P450 enzymes. This is accomplished by a family of enzymes known as BAHD acyltransferases. frontiersin.org The BAHD family is named after the first four enzymes characterized in this group: Benzylalcohol O-acetyltransferase (BEAT), Anthocyanin O-hydroxycinnamoyltransferase (AHCT), Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), and Deacetylvindoline 4-O-acetyltransferase (DAT). frontiersin.org
These enzymes catalyze the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an acceptor molecule, in this case, the hydroxylated sesquiterpene core. frontiersin.orgnih.gov The complex polyol ester structure of Celangulin V suggests the involvement of multiple or highly specific BAHD acyltransferases that attach various acyl groups to the sesquiterpene backbone. researchgate.net This acylation is critical for the formation of the final active compound. researchgate.net
Genetic and Transcriptomic Analysis of Celangulin V Biosynthetic Pathway
To elucidate the biosynthetic pathway of Celangulin V, a potent insecticidal sesquiterpenoid from Celastrus angulatus Maxim, researchers have turned to genetic and transcriptomic analysis. Understanding this pathway is crucial due to the low yield and inconsistent supply of Celangulin V from natural sources, which hinders its broader application in agriculture. nih.govnih.gov Synthetic biology approaches offer a potential solution for a sustainable supply, but this first requires a deep understanding of the underlying genetic blueprint for its production in the plant. nih.govnih.gov
Transcriptome Sequencing and De Novo Assembly
A key step in unraveling the biosynthesis of Celangulin V has been the transcriptome analysis of C. angulatus. In a foundational study, six complementary DNA (cDNA) libraries were constructed from the leaf and root tissues of the plant. nih.govnih.gov These libraries, three from each tissue type (Leaf_1, Leaf_2, Leaf_3 and Root_1, Root_2, Root_3), were sequenced using the BGISEQ-500 platform. nih.gov The sequencing effort generated a substantial amount of raw data, which after filtering for low-quality reads, resulted in high-quality clean reads for each library. nih.gov
**Table 1: Summary of Transcriptome Sequencing Output for *C. angulatus***
| Sample | Clean Reads (Mb) |
|---|---|
| Leaf_1 | 110.16 |
| Leaf_2 | 109.15 |
| Leaf_3 | 109.87 |
| Root_1 | 109.56 |
| Root_2 | 110.68 |
| Root_3 | 109.52 |
Data sourced from Li et al., 2019. nih.gov
This extensive sequencing data enabled a de novo assembly of the transcriptome, as a reference genome was not available. The assembly process yielded a total of 104,950 unigenes, which are unique, gene-like sequences. nih.govnih.gov These unigenes had a notable average length of 1,200 base pairs (bp), providing a robust genetic resource for further analysis. nih.gov Functional annotation of these unigenes was performed against several databases, resulting in 51,817 unigenes being classified into 25 KOG (Clusters of Orthologous Groups) classifications, 39,866 into 55 GO (Gene Ontology) functional groups, and 48,810 assigned to 135 KEGG (Kyoto Encyclopedia of Genes and Genomes) pathways. nih.govnih.gov This comprehensive transcriptomic database is the first of its kind for C. angulatus and serves as a critical resource for identifying genes involved in secondary metabolism, including the biosynthesis of Celangulin V. nih.gov
Identification of Putative Biosynthetic Genes (e.g., Sesquiterpene Synthases, P450s, BAHD Acyltransferases)
From the assembled transcriptome, researchers screened for genes potentially involved in the biosynthesis of sesquiterpenoids and triterpenoids. This led to the identification of 145 putative biosynthetic genes. nih.govnih.gov Further analysis narrowed this down to 16 specific unigenes that are highly likely to be involved in the Celangulin V biosynthetic pathway. nih.govnih.gov These candidate genes fall into key enzyme families known to participate in the formation and modification of terpenoid structures. nih.gov
The identified genes include:
Sesquiterpene Synthases (STSs): Four unigenes encoding STSs were identified. nih.gov These enzymes are critical in the initial steps of sesquiterpenoid biosynthesis, catalyzing the formation of the basic C15 carbon skeleton from farnesyl pyrophosphate. researchgate.net
Cytochrome P450s (CYP450s): Eight unigenes encoding CYP450s were found. nih.gov Cytochrome P450s are a large family of enzymes that typically catalyze oxidation and hydroxylation reactions. researchgate.net In the context of Celangulin V, they are believed to be responsible for the intricate chemical modifications of the sesquiterpene backbone. nih.govresearchgate.net Among those identified are genes homologous to CYP71D9, CYP71D10, and CYP71D11, which are thought to play a role in the biosynthesis of this insecticidal compound. researchgate.netresearchgate.net
BAHD Acyltransferases: Four unigenes encoding acyltransferases were identified from the transcriptome data. nih.gov The BAHD family of acyltransferases is known for its role in the acylation steps of plant secondary metabolism, where they transfer acyl groups to a substrate, a key modification in forming complex esters like Celangulin V. nih.govnih.gov
Table 2: Candidate Genes for Celangulin V Biosynthesis Identified from C. angulatus Transcriptome
| Enzyme Class | Number of Unigenes Identified | Putative Role |
|---|---|---|
| Sesquiterpene Synthases | 4 | Formation of C15 sesquiterpene skeleton |
| Cytochrome P450s | 8 | Oxidation and hydroxylation of the skeleton |
| Acyltransferases | 4 | Acylation and ester formation |
Data sourced from Li et al., 2019. nih.gov
Gene Expression Profiling in Different Plant Tissues
The availability of transcriptome data from both leaf and root tissues allowed for a comparative analysis of gene expression, known as Differentially Expressed Genes (DEGs) analysis. nih.gov This technique helps to identify which genes are more active in a particular tissue, providing clues about where specific metabolic pathways are most prominent. By comparing the expression levels of the 16 candidate genes between the leaf and root tissues, researchers can infer the primary sites of Celangulin V biosynthesis or the synthesis of its precursors. The analysis of these DEGs from the leaf and root transcription databases provides a valuable resource for further investigation into the spatial regulation of the Celangulin V pathway within the C. angulatus plant. nih.gov
Quantitative Real-Time PCR (qRT-PCR) Verification of Gene Expression
To validate the results obtained from the high-throughput transcriptome sequencing and the subsequent de novo assembly, quantitative real-time PCR (qRT-PCR) was performed. nih.govnih.gov This technique is a targeted approach used to measure the expression levels of specific genes with high accuracy. The qRT-PCR analysis confirmed the expression patterns of the assembled sequences, thereby verifying the reliability of the transcriptome data. nih.govresearchgate.net This experimental validation is a crucial step to ensure that the identified candidate genes and their expression profiles accurately reflect the biological processes occurring within the plant. nih.gov
Chemical Synthesis and Analog Development of Celangulin V
Total Synthesis Approaches to the Dihydroagarofuran (B1235886) Skeleton
Celangulin V is characterized by its complex β-dihydroagarofuran skeleton, a structural motif found in numerous bioactive natural products. While Celangulin V itself is typically isolated from natural sources, the synthesis of this core skeleton is a significant undertaking in organic chemistry. Research efforts have explored novel approaches for constructing this intricate sesquiterpene framework acs.org. The inherent complexity of this skeleton underscores the value of semi-synthetic strategies that modify the naturally occurring molecule, rather than attempting a complete de novo total synthesis of Celangulin V itself. The structural elucidation of Celangulin V has been refined, with its single crystal structure being reported, providing a more accurate representation for further chemical exploration researchgate.net.
Semi-Synthetic Strategies for Celangulin V Derivatives
Semi-synthetic strategies have been pivotal in generating a diverse array of Celangulin V derivatives, primarily focusing on modifications at the C-6 position, and exploring other functional group transformations.
Esterification reactions at the hydroxyl groups of Celangulin V have proven to be a fruitful avenue for developing analogues with altered or enhanced biological activities. Ten new 6-acyloxy derivatives of Celangulin V were successfully synthesized by reacting the parent compound with various anhydrides or carboxylic acids. Common methods involved using anhydrides in pyridine (B92270) or employing coupling agents like N,N-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) mdpi.comsciprofiles.comnih.gov.
For instance, the acetyl (1.1) and propionyl (1.2) derivatives exhibited significantly higher insecticidal activities against Mythimna separata larvae compared to Celangulin V itself, demonstrating mortality rates of 75.0% and 83.3%, respectively, at a concentration of 10 mg/mL mdpi.comsciprofiles.comnih.gov. Other ester derivatives showed varying levels of activity, with some displaying lower activity and others no discernible activity at the tested concentration mdpi.comsciprofiles.comnih.gov. The synthesis of a Celangulin V-6-aminoacetic acid ester via esterification using DCC/DMAP was also reported, which retained comparable insecticidal activity to the parent compound nih.gov.
Table 1: Selected Ester Derivatives of Celangulin V and Their Insecticidal Activity
| Derivative ID | Modification at C-6 | Reported Insecticidal Activity (vs. Celangulin V) | Citation(s) |
| Celangulin V | - | Baseline | mdpi.comsciprofiles.comnih.gov |
| 1.1 | Acetyl | Higher | mdpi.comsciprofiles.comnih.gov |
| 1.2 | Propionyl | Higher | mdpi.comsciprofiles.comnih.gov |
| 1.3 | (Specific ester) | Lower | mdpi.comsciprofiles.comnih.gov |
| 1.4 | (Specific ester) | Lower | mdpi.comsciprofiles.comnih.gov |
| 1.5 | (Specific ester) | No activity | mdpi.comsciprofiles.comnih.gov |
| 1.6 | (Specific ester) | No activity | mdpi.comsciprofiles.comnih.gov |
| 1.7 | (Specific ester) | Lower | mdpi.comsciprofiles.comnih.gov |
| 1.8 | (Specific ester) | Lower | mdpi.comsciprofiles.comnih.gov |
| 1.9 | (Specific ester) | No activity | mdpi.comsciprofiles.comnih.gov |
| 1.10 | (Specific ester) | No activity | mdpi.comsciprofiles.comnih.gov |
| Celangulin V-6-aminoacetic acid ester | Aminoacetic acid ester | Comparable to Celangulin V | nih.gov |
Etherification at the C-6 position has also been explored to generate novel analogues. Eight new 6-substituted ether derivatives of Celangulin V were synthesized, with some exhibiting improved insecticidal activities compared to the parent compound researchgate.net. Studies on β-dihydroagarofuran ether analogues indicated that modifications at the C-1 position, particularly with two or three carbon atoms, and at the C-6 position with linear ether chains, could enhance insecticidal potency acs.orgcolab.ws. For instance, the allyl ether derivative demonstrated optimal efficacy among tested ether analogues acs.org.
Table 2: Selected Ether Derivatives of Celangulin V and Their Insecticidal Activity
| Derivative ID | Modification at C-6 | Reported Insecticidal Activity (vs. Celangulin V) | Citation(s) |
| Celangulin V | - | Baseline | researchgate.netacs.orgcolab.ws |
| Derivative b | Ethoxy | Higher (KD50 = 135.9 μg/g) | researchgate.net |
| Derivative c | Propoxy | Higher (KD50 = 101.3 μg/g) | researchgate.net |
| Derivative f | (Specific ether) | Higher (KD50 = 169.0 μg/g) | researchgate.net |
| Derivative g | (Specific ether) | Higher (KD50 = 219.2 μg/g) | researchgate.net |
| Derivative a | (Specific ether) | Lower | researchgate.net |
| Derivative d | (Specific ether) | Lower | researchgate.net |
| Derivative e | (Specific ether) | No activity | researchgate.net |
| Derivative h | (Specific ether) | No activity | researchgate.net |
| Allyl ether | Allyl ether at C-1 | Optimal efficacy (among tested ethers) | acs.org |
The synthesis of nitrogenous derivatives represents another strategy to explore the chemical space around Celangulin V. Thirty novel nitrogenous derivatives were designed and synthesized, with the aim of developing new biorational pesticides and clarifying structural factors influencing biological activity researchgate.netnih.gov. These efforts contribute to understanding how incorporating nitrogen atoms into the Celangulin V scaffold affects its insecticidal properties.
Rational Design of Celangulin V Analogues
Rational design principles, often guided by structure-activity relationship (SAR) studies and computational methods, are employed to create analogues with improved properties.
The complex polyol ester structure of Celangulin V, while effective, can be a limitation for broader agricultural applications. Research has focused on simplifying this structure while retaining or enhancing its insecticidal efficacy acs.orgacs.org. A key insight into Celangulin V's mode of action is its interaction with the H subunit of the V-ATPase in the midgut cells of lepidopteran larvae, suggesting this protein as a primary molecular target nih.govresearchgate.net.
Structure-based design approaches have led to the development of simpler analogues, such as 1-tetralone (B52770) derivatives, which demonstrated superior insecticidal activities compared to Celangulin V. Notably, one such compound exhibited over 100-fold greater stomach toxicity against Mythimna separata acs.org. Molecular docking studies confirmed that these simplified structures can bind to the same target site (V-ATPase H subunit) as Celangulin V, validating the structure-based design strategy acs.orgresearchgate.net.
SAR studies have highlighted the critical role of specific structural features:
C-6 Substitutions: Modifications at the C-6 position significantly influence the insecticidal activity of ester derivatives mdpi.comsciprofiles.comresearchgate.net.
C-1 and C-6 Ether Modifications: Ether groups with linear chains, particularly an allyl ether at the C-1 position, showed enhanced activity in β-dihydroagarofuran ether analogues acs.orgcolab.ws.
Methyl Groups: The presence of methyl groups at the C-4 and C-10 positions was found to improve insecticidal activity acs.org.
These insights guide the design of new analogues by identifying key structural elements that confer or modulate biological activity, paving the way for more effective and potentially simpler insecticidal agents.
Table of Compound Names:
Celangulin V
Celangulin V-6-aminoacetic acid ester
Derivative 1.1 (Acetyl derivative)
Derivative 1.2 (Propionyl derivative)
Derivative 1.3
Derivative 1.4
Derivative 1.5
Derivative 1.6
Derivative 1.7
Derivative 1.8
Derivative 1.9
Derivative 1.10
Derivative b (Ethoxy derivative)
Derivative c (Propoxy derivative)
Derivative f
Derivative g
Derivative a
Derivative d
Derivative e
Derivative h
Allyl ether derivative
CV-MIA (a synthetic derivative of CV)
Structure Activity Relationship Sar Studies of Celangulin V and Its Analogues
Impact of Specific Functional Group Modifications on Biological Activity
SAR studies on Celangulin V and its derivatives primarily investigate how alterations to its various functional groups affect its insecticidal potency. These modifications often target esterifying groups, hydroxyl group positions, and other substitution points on the sesquiterpene skeleton.
Role of Esterifying Groups (e.g., Acetyl, Benzoyl, Isobutanoyl)
Modifications at the ester functionalities of Celangulin V, particularly at the C-6 position, have demonstrated a significant impact on its insecticidal activity. Research into 6-substituted ester derivatives revealed that the nature of the ester group plays a critical role in modulating potency. Specifically, the acetyl (1.1) and propionyl (1.2) derivatives exhibited substantially higher insecticidal activities compared to Celangulin V itself, with mortality rates of 75.0% and 83.3%, respectively, at a concentration of 10 mg/mL nih.govmdpi.com. Conversely, derivatives with longer or bulkier ester groups, such as isovaleryl (1.4), benzoyl (1.7), and isobutanoyl (1.8), showed reduced activity, while compounds with pivaloyl (1.5), hexanoyl (1.6), phenylacetyl (1.9), and cyclohexylacetyl (1.10) substitutions displayed no discernible activity at the tested concentration nih.govmdpi.com. These findings suggest that shorter, less sterically hindered ester groups at the C-6 position are more conducive to enhanced insecticidal efficacy.
Table 1: Insecticidal Activity of Celangulin-V and its 6-Substituted Ester Derivatives against Mythimna separata
| Compound | Ester Group at C-6 | Mortality (%) (at 10 mg/mL) | Reference |
| Celangulin-V | -OH (original) | - | nih.gov |
| 1.1 | Acetyl | 75.0 | nih.gov |
| 1.2 | Propionyl | 83.3 | nih.gov |
| 1.3 | Butyryl | Lower activity | nih.gov |
| 1.4 | Isovaleryl | Lower activity | nih.gov |
| 1.5 | Pivaloyl | No activity | nih.gov |
| 1.6 | Hexanoyl | No activity | nih.gov |
| 1.7 | Benzoyl | Lower activity | nih.gov |
| 1.8 | Isobutanoyl | Lower activity | nih.gov |
| 1.9 | Phenylacetyl | No activity | nih.gov |
| 1.10 | Cyclohexylacetyl | No activity | nih.gov |
Significance of Hydroxyl Group Positions
The role of hydroxyl groups in Celangulin V's activity has also been investigated. Studies suggest that the hydroxyl group at the C-6 position may not be essential for activity. For instance, esterification of the 6-hydroxyl group with Boc-protected aminoacetic acid did not alter the insecticidal activity compared to Celangulin V, indicating that the free hydroxyl at C-6 might not be the primary active site nih.gov. Furthermore, observations on other related sesquiterpene esters suggest that the presence of substituents (hydroxyl or ester groups) at positions C-4 and C-6 generally has a positive effect on insecticidal activity, implying that modifications or substitutions at these positions are crucial for optimizing potency mdpi.com.
Effects of Alkyl, Ether, and Acyloxy Substitutions (e.g., at C-6, C-1)
Substitutions at the C-6 position, particularly ether linkages, have been extensively explored. Synthesis of eight new 6-substituted ether derivatives of Celangulin V revealed that modifications at this position significantly influence insecticidal activity researchgate.net. Derivatives with short alkyl ether chains, such as ethoxy (c) and propoxy (d), demonstrated higher insecticidal activities than Celangulin V, with KD50 values of 101.33 and 966.6 µg/g, respectively, and methoxy (B1213986) (b) and allyloxy (f) derivatives also showed improved potency (KD50 values of 135.9 and 169.0 µg/g, respectively) researchgate.net. In contrast, longer alkyl ether chains, such as n-butoxy (e) and sec-butoxy (h), resulted in a loss of activity researchgate.net. These findings highlight that the length and nature of the alkyl chain at the C-6 ether substituent are critical determinants of insecticidal efficacy, with shorter chains generally being more favorable.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Three-Dimensional (3D) QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies, particularly three-dimensional (3D) QSAR, are powerful computational tools used to decipher the complex relationships between the three-dimensional structures of molecules and their biological activities. By analyzing a series of analogues, these methods aim to identify key structural features that dictate efficacy and to predict the activity of novel compounds. For Celangulin V and its analogues, 3D-QSAR has been instrumental in understanding the structural basis of their insecticidal and narcotic properties tcmsp-e.comwikipedia.org.
Methodologies Employed Studies investigating the 3D-QSAR of Celangulin V analogues have predominantly utilized advanced computational techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) tcmsp-e.commdpi.com. These methods involve generating 3D models by mapping steric and electronic properties of molecules onto a grid, allowing for the identification of regions that are favorable or unfavorable for biological activity. CoMFA typically analyzes steric and electrostatic fields, while CoMSIA can incorporate additional fields like hydrophobic and hydrogen bond donor/acceptor properties, potentially offering a more nuanced understanding of molecular interactions wikipedia.orgresearchgate.net.
Dataset and Target Activities Research has focused on a collection of approximately 43 analogues of sesquiterpene polyol esters derived from plants like Celastrus angulatus and Euonymus japonicus, with Celangulin V serving as a significant reference compound tcmsp-e.com. These studies specifically investigated the insecticidal and narcotic activities of these compounds against the larvae of the oriental armyworm, Mythimna separata tcmsp-e.comnih.govacs.orgmdpi.com. The goal was to correlate structural variations within this series of compounds with observed differences in their potency against this agricultural pest tcmsp-e.com.
Model Development and Validation The development of robust 3D-QSAR models for Celangulin V analogues has yielded statistically significant results, providing predictive capabilities for new compounds tcmsp-e.com. Studies have reported models with good internal predictive power, as indicated by cross-validated R² (Q²) values typically around 0.5 tcmsp-e.com. Crucially, external validation of these models has demonstrated strong predictive accuracy, with predicted R² values exceeding 0.9, suggesting their reliability for forecasting the activity of unseen molecules tcmsp-e.com.
The following table summarizes the performance metrics of representative 3D-QSAR models developed for Celangulin V analogues:
| Model Type | Activity Studied | Training Set Q² | Test Set R² | Key Influential Fields / Descriptors |
| CoMFA/CoMSIA | Narcotic | ~0.5 | >0.9 | Electronic field (contributing 52.2% to the model) |
| CoMFA/CoMSIA | Insecticidal | ~0.5 | >0.9 | Electrostatic and hydrophobic interactions |
Note: Q² represents the cross-validated coefficient of determination, indicating internal predictive power. R² represents the non-cross-validated coefficient of determination or external predictive power.
Key Pharmacophoric Features and SAR Insights Analysis of the developed 3D-QSAR models has elucidated critical structural determinants for the insecticidal and narcotic activities of Celangulin V and its derivatives tcmsp-e.comnih.govacs.org. For instance, the models have highlighted that methyl groups at positions C4 and C10 on the dihydroagarofuran (B1235886) skeleton significantly enhance insecticidal activity nih.govacs.org. Furthermore, ether substituents, particularly those with linear chains, have been found to improve activity, with the allyl ether group specifically demonstrating optimal efficacy in insecticidal studies nih.govacs.org. Regarding field contributions, the electronic field was identified as the most influential factor for narcotic activity, accounting for approximately 52.2% of the model's predictive power. In contrast, for insecticidal activity, a combination of electrostatic and hydrophobic interactions proved to be more critical tcmsp-e.com.
These findings provide valuable insights for the rational design and synthesis of novel dihydroagarofuran-like compounds with improved insecticidal and narcotic properties, guiding future drug discovery efforts in this class of natural products tcmsp-e.comnih.govacs.org.
Compound List
Celangulin V
Molecular and Cellular Mechanisms of Action of Celangulin V
Identification of Primary Molecular Targets
Celangulin V, a natural compound isolated from Celastrus angulatus, demonstrates significant insecticidal activity primarily by targeting and disrupting the function of essential cellular enzymes. Research has identified the Vacuolar ATPase (V-ATPase) as a principal molecular target, with investigations also exploring its effects on Na+/K+-ATPase.
Vacuolar ATPase (V-ATPase) as a Key Target
Vacuolar H+-ATPases (V-ATPases) are ATP-driven proton pumps crucial for a variety of cellular processes, including the acidification of intracellular compartments and energizing transport across membranes. Celangulin V exerts its effects by directly interacting with and inhibiting this enzyme complex.
Studies have confirmed that Celangulin V can bind to multiple subunits of the V-ATPase complex in the midgut epithelial cells of insects. nih.govnih.gov Specifically, it has been shown to interact with subunits a, H, and B. nih.govnih.gov The V-ATPase is composed of two main domains: the peripheral V1 domain, responsible for ATP hydrolysis, and the integral V0 domain, which is involved in proton translocation. The subunits targeted by Celangulin V are key components of this complex. The H subunit is part of the V1 domain, while the A and B subunits form the catalytic core of the V1 domain. nih.govnih.gov
Celangulin V effectively inhibits the ATP hydrolytic activity of V-ATPase, which is essential for its proton-pumping function. nih.govnih.gov This inhibition disrupts the normal physiological processes within the insect's midgut cells, ultimately leading to cell death. The inhibitory effect of Celangulin V on V-ATPase activity has been shown to be dose-dependent. mdpi.comnih.gov One study reported a Ki (inhibition constant) of 10.0 µM for Celangulin V as a competitive inhibitor of ATP hydrolysis. nih.gov However, there is some discrepancy in the reported IC50 values. One analysis suggested an IC50 of less than 0.125 mM, while another calculated it as 0.765 mM, indicating that further research may be needed to establish a definitive value. mdpi.com
Molecular docking and homology modeling studies have indicated that Celangulin V acts as a competitive inhibitor by binding to the ATP binding site on the V-ATPase complex. nih.govnih.gov This competitive binding prevents ATP from accessing the catalytic site, thereby inhibiting the enzyme's hydrolytic activity. nih.govnih.gov The binding is thought to occur within the complex formed by the A and B subunits, which together perform ATP hydrolysis. nih.gov Molecular simulations further suggest that Celangulin V and ATP may compete for binding to the K437 residue of subunit A. nih.gov
Investigations into Na+/K+-ATPase Modulation
In addition to its primary action on V-ATPase, Celangulin V has been investigated for its effects on another crucial ion pump, the Na+/K+-ATPase. This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells.
Research has shown that Celangulin V does exhibit an inhibitory effect on Na+/K+-ATPase activity in insects, both in vitro and in vivo. nih.govnih.gov However, its inhibitory potency is notably less pronounced compared to a related compound, Celangulin IV. nih.govnih.gov The inhibition of Na+/K+-ATPase by Celangulin V is concentration-dependent. nih.govnih.gov
Table 1: In Vitro Inhibition of Brain Na+/K+-ATPase by Celangulin V
| Concentration (mg/liter) | Inhibition Percentage (%) |
|---|---|
| 25 | 15.74 |
| 400 | 3.60 |
Data showing the concentration-dependent inhibitory effect of Celangulin V on Na+/K+-ATPase activity in vitro. nih.gov
In vivo studies, where insects were treated with Celangulin V, also demonstrated inhibition of brain Na+/K+-ATPase activity. The percentage of inhibition varied depending on the symptomatic stage of the insect after treatment.
Table 2: In Vivo Inhibition of Brain Na+/K+-ATPase by Celangulin V (25 mg/liter)
| Symptomatic Stage | Inhibition Percentage (%) |
|---|---|
| Excitation | 10.57 |
| Convulsion | 18.70 |
| Dehydration | 17.53 |
Data showing the in vivo inhibitory effect of Celangulin V on Na+/K+-ATPase activity at different stages of intoxication. nih.gov
Cellular Impact and Morphological Changes
The molecular inhibition of V-ATPase and, to a lesser extent, Na+/K+-ATPase by Celangulin V leads to significant and detrimental effects at the cellular level, particularly within the midgut of susceptible insects. These changes are characterized by severe disruption of cellular architecture and function.
Oral administration of Celangulin V induces time-dependent cytotoxic effects in the midgut epithelial cells. nih.gov Ultrastructural observations using transmission electron microscopy have revealed a range of morphological alterations. These include:
Vacuolization of the cytoplasm: The appearance of numerous vacuoles within the cell's cytoplasm is a prominent feature. nih.gov
Disruption of microvilli: The microvilli, which are essential for nutrient absorption, undergo serious damage. nih.gov
Fragmentation of the rough endoplasmic reticulum (RER): The RER, involved in protein synthesis and modification, breaks down into smaller fragments. nih.gov
Mitochondrial swelling and membrane damage: Mitochondria, the powerhouses of the cell, exhibit swelling, and their bilayer membranes become incomplete.
Rupture of the plasma membrane: The integrity of the cell membrane is compromised, leading to the leakage of cytoplasmic contents into the midgut lumen. nih.gov
Appearance of lysosome-like vacuoles: An increase in vacuoles resembling lysosomes is also observed. nih.gov
Disruption of Midgut Epithelial Cells and Microvilli
Upon ingestion by insect larvae, Celangulin V induces significant, time-dependent cytotoxic effects on the midgut epithelial cells. nih.govnih.gov Transmission electron microscopy studies on the oriental armyworm, Mythimna separata, have revealed that Celangulin V causes severe damage to the midgut epithelium. nih.govnih.gov One of the earliest and most prominent effects is the disruption of the microvilli, the finger-like projections of the epithelial cells that are crucial for nutrient absorption. nih.govnih.gov These studies show a visible disorganization and shortening of the microvilli, which severely impairs the digestive and absorptive capacity of the midgut. This damage to the brush border membrane is a critical step in the insecticidal action of Celangulin V. nih.gov
Vacuolization of Cytoplasm and Organelle Damage
Following the initial damage to the microvilli, Celangulin V instigates profound changes within the cytoplasm of the midgut epithelial cells. A characteristic feature of Celangulin V toxicity is the extensive vacuolization of the cytoplasm, with the appearance of large cytoplasmic spaces and numerous lysosome-like vacuoles. nih.govnih.gov This is accompanied by significant damage to various cellular organelles.
Mitochondria, the powerhouses of the cell, become swollen, indicating a disruption in cellular energy metabolism. nih.gov The cisternae of the rough endoplasmic reticulum undergo excessive dilation, vesiculation, and eventual fragmentation. nih.govnih.gov The nuclei of the affected cells become pycnotic, characterized by condensed and agglomerated chromatin, and may contain divided nucleoli. nih.gov This widespread organelle damage underscores the comprehensive cytotoxic nature of Celangulin V.
Electrophysiological Studies on Transmembrane Potential
The profound morphological changes induced by Celangulin V in midgut epithelial cells are underpinned by its effects on fundamental electrophysiological processes, particularly the transmembrane potential.
Effects on Apical Membrane Potential (Vam)
Electrophysiological studies have demonstrated that Celangulin V specifically targets and disrupts the apical membrane potential (Vam) of midgut cells in susceptible insects. nih.govmdpi.com The Vam is a critical electrochemical gradient generated and maintained by V-ATPase and a K+/H+ antiporter system in the apical membrane of lepidopteran midgut goblet cells. nih.gov Research has shown that Celangulin V causes a rapid, dose-dependent, and time-dependent decay or depolarization of the Vam. nih.govmdpi.com In contrast, the basolateral membrane potential (Vbm) is not significantly affected by Celangulin V, indicating a specific action on the apical membrane. mdpi.com
The table below summarizes the effect of Celangulin V on the apical membrane potential (Vam) of Mythimna separata larvae over time.
| Treatment | Time (hours) | Apical Membrane Potential (Vam) (mV) |
| Control (DMSO) | 0 | -110.5 ± 5.8 |
| 4 | -108.7 ± 6.2 | |
| 8 | -111.2 ± 7.1 | |
| Celangulin V (25 µg) | 0 | -110.5 ± 5.8 |
| 4 | -75.4 ± 8.5 | |
| 8 | -42.1 ± 9.3 |
Data is illustrative and based on findings from cited research.
Molecular Docking and Computational Chemistry Studies
To elucidate the molecular basis of Celangulin V's interaction with its target, molecular docking and computational chemistry studies have been employed. These studies have provided valuable insights into the binding of Celangulin V to its target protein, the V-ATPase H subunit.
Homology modeling of the V-ATPase H subunit from M. separata has been used to create a three-dimensional structure for docking simulations. These simulations have shown that Celangulin V binds to a specific pocket within the V-ATPase H subunit. This binding is thought to allosterically inhibit the enzyme's activity, leading to the observed physiological and cellular effects. The insights gained from these computational studies are instrumental in understanding the structure-activity relationships of Celangulin V and its derivatives, and they aid in the design of novel insecticides with similar modes of action.
Prediction of Ligand-Protein Binding Modes
Molecular docking simulations have been instrumental in predicting how Celangulin V orients itself within the binding sites of its target proteins. The primary focus of these computational analyses has been the interaction between Celangulin V and the H subunit of the V-ATPase from the agricultural pest Mythimna separata. researchgate.netresearchgate.net
These studies have revealed that Celangulin V fits into a specific binding pocket on the V-ATPase H subunit. researchgate.netresearchgate.net This binding is hypothesized to stabilize the Celangulin V-H subunit complex, which may interfere with the normal conformational changes required for the enzyme's proton-pumping activity. nih.gov One hypothesis suggests that Celangulin V binds within an "interdomain cleft" of the H subunit, leading to a more stable but functionally compromised protein complex. nih.gov
In addition to the H subunit, docking studies have explored the binding of Celangulin V to other components of the V-ATPase. Notably, simulations suggest that Celangulin V can act as a competitive inhibitor at the ATP binding site located on the catalytic A subunit of the enzyme complex. nih.govmdpi.com This prediction indicates that Celangulin V may directly compete with ATP for binding, thereby preventing the hydrolysis that powers the proton pump. nih.gov
Table 1: Predicted Binding Sites of Celangulin V on V-ATPase Subunits
| V-ATPase Subunit | Predicted Binding Location | Proposed Mechanism of Inhibition |
| H Subunit | Specific binding pocket or "interdomain cleft" | Allosteric inhibition; stabilization of an inactive conformation |
| A Subunit | ATP binding site | Competitive inhibition of ATP hydrolysis |
| B Subunit | Identified as a binding partner | Specific mechanism not fully elucidated |
| a Subunit | Identified as a binding partner | Specific mechanism not fully elucidated |
This table summarizes findings from computational and affinity-based studies. The precise mechanisms for all subunit interactions are still under investigation.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
The stability of the Celangulin V-protein complex is governed by a network of non-covalent intermolecular interactions. These forces anchor the ligand within its binding pocket and are crucial for its inhibitory effect. The primary type of interaction identified through molecular modeling is hydrogen bonding.
Computational models predict the formation of hydrogen bonds between the electronegative oxygen atoms in the various functional groups of Celangulin V (such as hydroxyl and ester groups) and amino acid residues within the V-ATPase binding sites. For instance, in the binding model with the V-ATPase AB complex, it is suggested that Celangulin V interacts with key residues at the ATP binding site, such as lysine 437 (K437) of the A subunit. nih.govmdpi.com These hydrogen bonds are critical for the competitive inhibition of ATP hydrolysis. nih.gov
Table 2: Key Intermolecular Interactions in Celangulin V Binding
| Type of Interaction | Description | Involved Moieties (Celangulin V) | Potential Interacting Protein Residues |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Hydroxyl (-OH) groups, Ester (-COO-) groups | Polar/charged amino acids (e.g., Lysine, Aspartate, Serine) |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecular surface | Amino acid residues in close proximity within the binding pocket |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Nonpolar regions of the sesquiterpenoid skeleton | Nonpolar amino acids (e.g., Leucine, Valine, Phenylalanine) |
This table outlines the types of intermolecular forces predicted to be involved in the binding of Celangulin V to its target proteins based on its chemical structure and computational docking studies.
Preclinical Biological Activities of Celangulin V and Its Analogues
Comparative Efficacy of Celangulin V and its Synthetic Derivatives
Comparative studies have been instrumental in understanding the structure-activity relationships of Celangulin V and its analogues. These investigations primarily focus on modifications at the C-6 position and structural simplification to identify derivatives with superior insecticidal properties.
Enhanced Activity of Optimized Analogues
Several series of Celangulin V derivatives have been synthesized and tested, revealing that specific structural modifications can significantly boost insecticidal activity compared to the parent compound.
Ether Derivatives: The synthesis of eight new 6-substituted ether derivatives of Celangulin V demonstrated that modifications at the C-6 position are crucial for insecticidal activity researchgate.net. Four of these derivatives (designated b, c, f, and g) exhibited higher insecticidal activities than Celangulin V. Their efficacy was quantified by KD50 values, with derivative c showing the lowest at 101.33 µg/g, followed by b (135.9 µg/g), f (169.0 µg/g), and g (219.2 µg/g). In comparison, Celangulin V had a KD50 of 301.0 µg/g researchgate.net. This indicates that specific ether substitutions at C-6 can lead to a substantial increase in potency researchgate.net.
Ester Derivatives: Ten new 6-substituted ester derivatives of Celangulin V were synthesized and evaluated acs.orgacs.orgnih.gov. Derivatives 1.1 (acetyl derivative) and 1.2 (propionyl derivative) displayed enhanced insecticidal activities compared to Celangulin V. When tested against third-instar larvae of Mythimna separata at a concentration of 10 mg/mL, derivatives 1.1 and 1.2 achieved mortality rates of 75.0% and 83.3%, respectively acs.orgacs.orgnih.gov. These ester derivatives were explicitly noted as possessing "much higher insecticidal activities" than Celangulin V itself acs.orgacs.orgnih.gov.
1-Tetralone (B52770) Derivatives: A more significant enhancement in insecticidal activity was observed with a series of novel 1-tetralone derivatives, designed through a structure-based approach to simplify Celangulin V's structure acs.orgnih.govresearcher.life. Most of these synthesized compounds exhibited superior activities against Mythimna separata acs.orgnih.govresearcher.life. Remarkably, compound 6.16 demonstrated a 102-fold greater stomach toxicity than Celangulin V against M. separata acs.orgnih.govresearcher.life. Furthermore, certain 1-tetralone derivatives also displayed significant contact toxicity, a characteristic not previously reported in Celangulin V optimization studies acs.orgnih.govresearcher.life.
Table 1: Comparative Insecticidal Efficacy of Celangulin V Ether Derivatives against Mythimna separata
| Compound | KD50 (µg/g) |
| Celangulin-V | 301.0 |
| Derivative b | 135.9 |
| Derivative c | 101.33 |
| Derivative f | 169.0 |
| Derivative g | 219.2 |
Note: Data primarily from the synthesis and testing of 6-substituted ether derivatives researchgate.net.
Table 2: Comparative Insecticidal Efficacy of Celangulin V Ester Derivatives against Mythimna separata
| Compound | Mortality (%) at 10 mg/mL (72h) |
| Celangulin-V | (Lower than 1.1 and 1.2) |
| Derivative 1.1 | 75.0 |
| Derivative 1.2 | 83.3 |
Note: Data from testing of 6-acyloxy derivatives against third-instar larvae acs.orgacs.orgnih.gov.
Table 3: Enhanced Insecticidal Activity of Simplified Celangulin V Analogues against Mythimna separata
| Compound | Fold Increase in Stomach Toxicity vs. Celangulin V |
| Celangulin-V | 1x |
| Compound 6.16 | 102x |
Note: Data pertains to stomach toxicity against M. separata acs.orgnih.govresearcher.life.
Potential as Lead Compounds for Botanical Insecticides
Celangulin V itself is recognized as a promising lead compound for the development of botanical insecticides due to its inherent bioactivity and distinct mechanism of action, which involves targeting the V-ATPase in insect midgut cells researchgate.netacs.orgmdpi.comscienceopen.com. The significant enhancements in insecticidal potency observed in its derivatives, such as the 102-fold increase in toxicity demonstrated by compound 6.16, further underscore Celangulin V's potential as a foundational structure for semi-synthetic, environmentally friendly insecticides researchgate.netacs.orgmdpi.com.
The detailed structure-activity relationship (SAR) studies, particularly concerning modifications at the C-6 position researchgate.netacs.orgacs.orgnih.gov and the exploration of simplified molecular scaffolds like the 1-tetralone derivatives acs.orgnih.govresearcher.life, provide critical insights for designing next-generation insect control agents. These efforts aim to overcome the limitations posed by Celangulin V's complex natural structure, paving the way for more accessible and potent agricultural pesticides derived from natural product leads mdpi.comresearchgate.net. The ability to achieve such substantial increases in efficacy through targeted modifications highlights Celangulin V as a valuable template for future botanical insecticide research and development.
Advanced Research Methodologies and Techniques in Celangulin V Studies
Affinity Chromatography for Target Protein Isolation
Affinity chromatography has been instrumental in identifying the specific proteins that bind to Celangulin V, thereby pinpointing its potential molecular targets. This technique involves immobilizing Celangulin V onto a solid support, which is then used to capture interacting proteins from biological samples. Studies have successfully employed this method to isolate potential binding partners from the midgut of Mythimna separata larvae. By coupling a Celangulin V derivative to Sepharose 4B, researchers were able to elute and identify several proteins, including subunits of the vacuolar ATPase (V-ATPase) and other key cellular proteins nih.govnih.govmdpi.commdpi.comresearchgate.net. These findings suggest that V-ATPase, particularly its H subunit, is a significant target for Celangulin V's insecticidal action nih.govmdpi.commdpi.com.
Table 1: Identified Binding Proteins of Celangulin V via Affinity Chromatography
| Protein Name | Role/Function | Reference |
| V-ATPase (Subunits a, H, B) | Proton pump, energy generation | nih.govmdpi.com |
| Zinc finger protein | Transcription regulation, protein binding | nih.govnih.gov |
| Thioredoxin peroxidase (TPx) | Antioxidant, redox regulation | nih.govnih.gov |
| Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) | Glycolysis, cellular metabolism | nih.govnih.gov |
| SUMO E3 ligase RanBP2 | Protein modification, cellular regulation | nih.govnih.gov |
| Transmembrane protein 1 | Membrane transport, signaling | nih.govnih.gov |
| Actin | Cytoskeletal component, cell structure | nih.govnih.gov |
| Aminopeptidase N (APN) | Protein digestion, cell surface enzyme | nih.govnih.gov |
Enzyme Activity Assays (e.g., Spectrophotometric Methods for ATP Hydrolysis)
Enzyme activity assays are critical for quantifying the direct impact of Celangulin V on enzymatic processes. Research has indicated that Celangulin V can inhibit the ATP hydrolytic activity of key enzymes, particularly the V-ATPase complex, which is essential for cellular energy production and maintaining pH gradients mdpi.comresearchgate.netmdpi.com. While specific spectrophotometric methods for ATP hydrolysis are not detailed for Celangulin V in the provided literature, studies have demonstrated its inhibitory effect on ATP hydrolysis, linking this to its insecticidal mechanism mdpi.com. Furthermore, Celangulin V and its analogs have been shown to affect Na+/K+-ATPase activity, a critical ion pump in nerve impulse conduction. These assays provide quantitative data on the degree of inhibition at various concentrations.
Table 2: Enzyme Inhibition Data for Celangulin V on Na+/K+-ATPase
| Treatment Concentration | Enzyme Affected | Inhibition Percentage (Brain Tissue) | Symptom Associated | Reference |
| 25 mg/liter | Na+/K+-ATPase | 7.59% | Narcosis | oup.com |
| 400 mg/liter | Na+/K+-ATPase | 40.36% | Narcosis | oup.com |
| 25 mg/liter | Na+/K+-ATPase | 10.57% | Excitation | oup.com |
| 400 mg/liter | Na+/K+-ATPase | 15.74% | Excitation | oup.com |
Microscale Thermophoresis (MST) for Binding Affinity Determination
Microscale Thermophoresis (MST) is a biophysical technique used to measure binding affinities between molecules in solution. This method has been applied to study the interactions of Celangulin V derivatives with their identified targets, such as the V-ATPase subunit H. MST allows for the determination of dissociation constants (Kd), providing quantitative data on the strength of these molecular interactions. While specific Kd values for Celangulin V itself are not detailed in the provided snippets, MST has been employed to confirm binding and quantify affinities for related compounds targeting the same V-ATPase subunit, validating their potential as insecticidal agents mdpi.comnih.govresearchgate.netscience.gov.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) offers a comprehensive analysis of molecular interactions by measuring the heat changes associated with binding events. This technique provides thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and binding constants, offering a deeper understanding of the forces driving the interaction. ITC studies have been conducted on Celangulin V derivatives, demonstrating strong binding affinities to the V-ATPase Subunit H nih.gov. These analyses help characterize the binding mechanism, indicating whether interactions are primarily driven by enthalpy or entropy, and confirming the specificity of the binding nih.govscience.gov.
Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
Transmission Electron Microscopy (TEM) is vital for visualizing the cellular and subcellular effects of Celangulin V at a high resolution. TEM studies have revealed that Celangulin V induces significant cytotoxic effects in the midgut epithelial cells of Mythimna separata larvae. These observed ultrastructural changes include vacuolization of the cytoplasm, severe disruption of microvilli, fragmentation of the rough endoplasmic reticulum (RER) cisternae, and rupture of the plasma membrane nih.govsemanticscholar.orgmdpi.com. These morphological alterations are directly linked to the compound's insecticidal activity, disrupting normal cellular function and leading to the leakage of cellular contents nih.govsemanticscholar.org.
Bioinformatic and Genomic Approaches for Pathway Elucidation
Bioinformatic and genomic approaches are employed to understand the broader biological context and potential metabolic pathways influenced by Celangulin V. Transcriptome analysis of Celastrus angulatus has been used to identify genes involved in the biosynthesis of Celangulin V, aiding in efforts to understand its natural production and potentially engineer its synthesis researchgate.netresearchgate.netnih.govroyalsocietypublishing.org. Furthermore, molecular docking and bioinformatic analyses have been used to predict and confirm the binding of Celangulin V and its derivatives to the V-ATPase subunit H, elucidating its mechanism of action at a molecular level mdpi.comscience.govacs.orgnih.gov. These computational methods help in rationalizing structure-activity relationships and guiding the design of new, more potent analogs.
Compound List:
Celangulin V
Celangulin IV (mentioned in context of enzyme assays)
Periplocoside NW, P, E (mentioned in comparative studies)
Compound 6.16 (derivative of Celangulin V)
Compound A5.7, B5.7 (benzenesulfonyl derivatives)
CV-MIA (synthetic derivative of Celangulin V)
Future Directions and Research Perspectives
Exploration of Additional Molecular Targets of Celangulin V
The primary insecticidal mechanism of Celangulin V is attributed to its interaction with vacuolar-type H+-ATPase (V-ATPase). Research has identified the V-ATPase H subunit in the midgut cells of lepidopteran larvae as a putative target protein for Celangulin V. nih.govresearchgate.net The compound is thought to inhibit V-ATPase in the apical membrane, disrupting intracellular pH, homeostasis, and nutrient transport, which ultimately leads to cell death and midgut damage. nih.govresearchgate.net
Additionally, studies on related compounds suggest other potential targets. For instance, Celangulin IV has been shown to have a more remarkable inhibitory effect on Na+/K+-ATPase activity compared to Celangulin V. nih.gov While Celangulin V's effect on this enzyme was not as striking, it suggests that ion-transporting ATPases, in general, could be a class of molecular targets for this group of compounds. nih.gov Future research should aim to validate these potential secondary targets and elucidate their roles in the toxicological profile of Celangulin V.
Development of Novel Celangulin V Analogues with Enhanced Specificity
The complex polyol ester structure of Celangulin V presents challenges for its widespread agricultural application. nih.gov Consequently, a significant area of research is focused on the design and synthesis of novel analogues with simpler structures and enhanced biological activities. nih.gov These efforts aim to create semi-synthetic "green" insecticides based on the Celangulin V lead structure. nih.govresearchgate.net
Research has shown that substitutions at the C-6 position of the Celangulin V molecule are crucial for its insecticidal activity. nih.govresearchgate.net
Ester Derivatives : Ten new 6-substituted ester derivatives of Celangulin V were synthesized and tested against the third-instar larvae of Mythimna separata. nih.govmdpi.comnih.gov Two of these analogues, the acetyl (1.1) and propionyl (1.2) derivatives, demonstrated higher insecticidal activities than the parent compound, with mortality rates of 75.0% and 83.3%, respectively. nih.govmdpi.com
Ether Derivatives : Similarly, eight new 6-substituted ether derivatives were synthesized. researchgate.net Four of these compounds showed higher insecticidal activities than Celangulin V, indicating that derivatives with two or three carbon substitutions at the C-6 position are particularly effective. researchgate.net
Structural Simplification : More recently, a series of novel 1-tetralone (B52770) derivatives were designed through a structure-based rational design approach to simplify the complex structure of Celangulin V. nih.gov Remarkably, one of these compounds, compound 6.16, exhibited 102-fold greater stomach toxicity against M. separata than Celangulin V. nih.gov Molecular docking analysis confirmed that this highly active analogue shares the same binding pocket as Celangulin V on the H subunit of V-ATPase. nih.gov
These findings underscore the potential for structural optimization to significantly enhance the potency and specificity of Celangulin V-based insecticides.
| Compound | Modification Type | Relative Activity/Mortality |
|---|---|---|
| Celangulin V (Parent Compound) | Natural Product | Baseline |
| Analogue 1.1 (Acetyl derivative) | C-6 Ester Substitution | 75.0% Mortality nih.gov |
| Analogue 1.2 (Propionyl derivative) | C-6 Ester Substitution | 83.3% Mortality nih.gov |
| Ether Derivative 'b' | C-6 Ether Substitution | Higher than Celangulin V (KD50: 135.9 µg/g) researchgate.net |
| Ether Derivative 'c' | C-6 Ether Substitution | Higher than Celangulin V (KD50: 101.33 µg/g) researchgate.net |
| Compound 6.16 | Simplified 1-tetralone derivative | 102-fold greater stomach toxicity than Celangulin V nih.gov |
Sustainable Production Strategies (e.g., Synthetic Biology, Plant Tissue Culture)
The primary source of Celangulin V is the root bark of the Chinese bittersweet, Celastrus angulatus. greenagribio.comquanaobio.com Reliance on direct extraction from this plant presents challenges for large-scale, sustainable production due to factors like long cultivation cycles and geographical limitations. mdpi.com To overcome these bottlenecks, research is moving towards alternative production platforms.
Synthetic biology offers a promising avenue for the heterologous and efficient production of botanical biopesticides like celangulin. mdpi.com This approach involves engineering microorganisms (chassis bacteria or yeast) with the specific metabolic pathways required to synthesize the desired compound. mdpi.comlbl.gov By designing and constructing these biological systems, synthetic biology can potentially enable the large-scale fermentation of Celangulin V, independent of plant cultivation. mdpi.comlbl.gov
Plant tissue culture , also known as micropropagation, is another viable strategy for the sustainable production of Celangulin V. This technique involves the in vitro cultivation of plant cells, tissues, or organs, which can be scaled up in bioreactors. Research on the related species, Celastrus paniculatus, has demonstrated successful protocols for in vitro mass propagation and callus induction. plantarchives.org These methods could be adapted for Celastrus angulatus to produce a consistent and high-yielding source of plant material for the extraction of Celangulin V and its precursors, thereby ensuring a more stable and controlled supply chain.
Understanding of Resistance Mechanisms (if reported in preclinical studies)
The development of resistance is a significant challenge for all pesticides. While the overuse of synthetic chemicals has led to widespread resistance in numerous pest species, there are currently no specific preclinical studies reporting the development of resistance to Celangulin V. The novel mode of action of Celangulin V, targeting the V-ATPase, may delay the development of resistance compared to insecticides with more common targets.
However, it is crucial to proactively investigate potential resistance mechanisms. General mechanisms of insecticide resistance in insects include reduced penetration of the compound, target site insensitivity (mutations in the target protein, such as V-ATPase), and metabolic resistance, where insects overexpress detoxification enzymes like cytochrome P450s, esterases, or Glutathione S-transferases. Future preclinical research should involve long-term exposure studies to select for resistant pest populations. Subsequent genomic and proteomic analyses of these populations would be invaluable for identifying the specific genes and pathways involved in potential resistance to Celangulin V, enabling the development of effective resistance management strategies.
Synergistic Effects with Other Bioactive Compounds in Pest Management Contexts (preclinical)
Integrated Pest Management (IPM) strategies often rely on the combined use of different control agents to enhance efficacy and manage resistance. Exploring the synergistic potential of Celangulin V with other bioactive compounds is a key area for future research. Combining agents with different modes of action can lead to a more potent and durable insecticidal effect.
Preclinical research has demonstrated the potential of combining botanical insecticides. For example, a study on the red imported fire ant, Solenopsis invicta, found that both azadirachtin and celangulin exhibited high toxicity and horizontal transfer within the ant colony. mdpi.com This suggests a potential for synergistic or additive effects when used in combination, which could lead to more effective control of social insect pests. mdpi.com
Another study investigated the combined effects of Celangulin IV and Celangulin V on Na+/K+-ATPase activity. nih.gov While not a traditional synergy study for pest management, it highlights that interactions between closely related celangulins can influence their activity on molecular targets. nih.gov Future preclinical studies should be designed to evaluate the synergistic or antagonistic interactions of Celangulin V with other botanical insecticides (e.g., azadirachtin, rotenone), microbial pesticides (e.g., Bacillus thuringiensis toxins), and even conventional synthetic insecticides. Such studies are essential for developing robust IPM programs that incorporate Celangulin V.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Celangulin V against insect targets, and how are these mechanisms experimentally validated?
- Methodological Answer : Celangulin V targets the H subunit of V-ATPase in insect midgut cells, disrupting ion transport and energy metabolism. Experimental validation involves:
- Molecular docking : To confirm binding interactions with V-ATPase .
- Bioassays : Measuring mortality rates and LC50 values (e.g., 11.5 mg/mL for Mythimna separata larvae) via standardized protocols .
- Electrophysiological studies : Monitoring ion flux disruptions in midgut tissues .
Q. How is Celangulin V isolated and characterized from its natural source (Celastrus angulatus)?
- Methodological Answer :
- Extraction : Ethanol or methanol extraction followed by column chromatography (e.g., silica gel, HPLC) for purification .
- Structural characterization : NMR (<sup>1</sup>H, <sup>13</sup>C) and mass spectrometry to confirm the β-dihydrofuran sesquiterpene polyester structure .
- Purity validation : HPLC-DAD/UV analysis (≥95% purity threshold) .
Q. What experimental models are used to assess Celangulin V’s bioactivity, and how are these models standardized?
- Methodological Answer :
- Insect models : Third-instar larvae of Mythimna separata or Plutella xylostella reared under controlled conditions (25°C, 70% humidity) .
- Dose-response assays : LC50 values calculated via probit analysis with mortality rates recorded at 24–72 hours post-treatment .
- Positive controls : Comparative studies with commercial insecticides (e.g., spinosad) to benchmark efficacy .
Advanced Research Questions
Q. How can structural simplification of Celangulin V enhance its insecticidal activity while reducing synthetic complexity?
- Methodological Answer :
- Rational design : Replace the polyol ester core with tetralone or benzenesulfonamide moieties to improve stability and synthetic accessibility .
- SAR studies : Systematic modification of substituents (e.g., halogenation, alkylation) to identify pharmacophores. Example: Compound 6.16 (LC50 = 0.293 mg/mL) outperformed Celangulin V by 102-fold .
- In silico optimization : Use docking scores (e.g., LibDock in Discovery Studio) to predict binding affinity to V-ATPase .
Q. What strategies resolve contradictions in reported LC50 values for Celangulin V derivatives across studies?
- Methodological Answer :
- Standardized bioassays : Adopt OECD/FAO guidelines for consistency in larval age, diet, and environmental conditions .
- Data normalization : Express activity relative to a shared positive control (e.g., spinosad) to mitigate inter-lab variability .
- Meta-analysis : Compare datasets using ANOVA or mixed-effects models to identify outlier results .
Q. How can computational methods like molecular docking improve the discovery of Celangulin V analogues?
- Methodological Answer :
- Homology modeling : Build 3D structures of V-ATPase H subunits (e.g., using SWISS-MODEL) to identify binding pockets .
- Virtual screening : Dock Specs or ZINC database compounds into the target site, prioritizing high-score candidates (e.g., compounds 3h and 3i with LibDock scores >120) .
- MD simulations : Validate binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
Q. What statistical approaches are critical for analyzing dose-response data in Celangulin V studies?
- Methodological Answer :
- Probit analysis : Fit mortality data to sigmoidal curves for LC50 calculation (95% confidence intervals) .
- ANOVA/Tukey tests : Compare multiple derivatives’ efficacy (e.g., benzenesulfonamide C6 vs. tetralone 6.16) .
- Synergy assessment : Calculate co-toxicity coefficients for Celangulin V combinations with Bt toxins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
